molecular formula C9H12N2 B062360 2-Ethylbenzenecarboximidamide CAS No. 184778-41-4

2-Ethylbenzenecarboximidamide

Cat. No.: B062360
CAS No.: 184778-41-4
M. Wt: 148.2 g/mol
InChI Key: CVOJTVGSAYFMPT-UHFFFAOYSA-N
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Description

2-Ethylbenzenecarboximidamide is an organic compound with the molecular formula C₉H₁₂N₂. It is a derivative of benzenecarboximidamide, where an ethyl group is substituted at the second position of the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylbenzenecarboximidamide typically involves the reaction of 2-ethylbenzonitrile with ammonia or an amine under specific conditions. One common method is the Pinner reaction, where the nitrile is treated with an alcohol and hydrochloric acid to form an imino ether intermediate, which is then hydrolyzed to yield the carboximidamide .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts such as nickel or palladium may be employed to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Ethylbenzenecarboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Ethylbenzenecarboximidamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Ethylbenzenecarboximidamide involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to therapeutic effects. The exact pathways can vary depending on the specific application and target .

Comparison with Similar Compounds

Uniqueness: 2-Ethylbenzenecarboximidamide is unique due to its specific substitution pattern, which can influence its reactivity and interaction with other molecules. This makes it a valuable compound for targeted applications in various fields .

Properties

IUPAC Name

2-ethylbenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-2-7-5-3-4-6-8(7)9(10)11/h3-6H,2H2,1H3,(H3,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVOJTVGSAYFMPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30399050
Record name 2-ethylbenzenecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30399050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184778-41-4
Record name 2-Ethylbenzenecarboximidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=184778-41-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-ethylbenzenecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30399050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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